molecular formula C11H12N4O2 B11876644 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Cat. No.: B11876644
M. Wt: 232.24 g/mol
InChI Key: WDJXZRUUKALAHZ-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2,6-dimethoxyphenyl group and an amine group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 2,6-dimethoxyphenyl hydrazine with cyanogen chloride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored to maintain consistency in product quality. Purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The molecular pathways involved include the disruption of key signaling cascades that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Known for its use in mass spectrometry as a charge derivatization agent.

    Tris(2,6-dimethoxyphenyl)antimony diazide:

Uniqueness

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine stands out due to its specific triazine structure, which imparts unique chemical reactivity and biological activity. Unlike other similar compounds, it has shown potential in a wide range of applications, from medicinal chemistry to materials science, making it a versatile and valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C11H12N4O2/c1-16-8-4-3-5-9(17-2)10(8)7-6-13-15-11(12)14-7/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

WDJXZRUUKALAHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)N

Origin of Product

United States

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